molecular formula C23H31N5O2 B2743191 1,3-dimethyl-8-[(3-methylpiperidin-1-yl)methyl]-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione CAS No. 851942-38-6

1,3-dimethyl-8-[(3-methylpiperidin-1-yl)methyl]-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione

カタログ番号: B2743191
CAS番号: 851942-38-6
分子量: 409.534
InChIキー: JDULCTZIBSYMEN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,3-dimethyl-8-[(3-methylpiperidin-1-yl)methyl]-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione is a potent and selective inhibitor of phosphodiesterase-4 (PDE4), an enzyme that hydrolyzes cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound elevates intracellular cAMP levels in immune and inflammatory cells, leading to the downstream suppression of pro-inflammatory mediator release, such as tumor necrosis factor-alpha (TNF-α). This mechanism of action positions it as a valuable pharmacological tool for investigating signaling pathways in a range of inflammatory diseases. Its primary research value lies in preclinical studies for chronic obstructive pulmonary disease (COPD) and asthma, where PDE4 inhibition has been a validated therapeutic strategy, as evidenced by drugs like roflumilast. Researchers utilize this compound to dissect the role of specific PDE4 isoforms in disease models and to explore the effects of cAMP modulation on cellular functions like smooth muscle relaxation and immune cell activation. The structural features, including the 3-methylpiperidinyl and phenylpropyl substitutions, are designed to optimize potency and selectivity within this enzyme class, making it a critical asset for developing next-generation anti-inflammatory therapeutics.

特性

IUPAC Name

1,3-dimethyl-8-[(3-methylpiperidin-1-yl)methyl]-7-(3-phenylpropyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N5O2/c1-17-9-7-13-27(15-17)16-19-24-21-20(22(29)26(3)23(30)25(21)2)28(19)14-8-12-18-10-5-4-6-11-18/h4-6,10-11,17H,7-9,12-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDULCTZIBSYMEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CC2=NC3=C(N2CCCC4=CC=CC=C4)C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

1,3-Dimethyl-8-[(3-methylpiperidin-1-yl)methyl]-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound belonging to the purine family. Its unique structure and substituents suggest significant potential in medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C23H32N5O2
  • Molecular Weight : 410.5 g/mol
  • CAS Number : 851942-38-6

The structure features a purine core with dimethyl groups at positions 1 and 3, a piperidine derivative at position 8, and a phenylpropyl group at position 7. This arrangement is crucial for its biological interactions.

Research indicates that this compound may interact with various biological targets, particularly neurotransmitter receptors. It has been identified as a potential ligand for serotonin receptors (5-HT1A, 5-HT2A, and 5-HT7), which are implicated in mood regulation and anxiety disorders. Its activity suggests possible antidepressant and anxiolytic properties .

Biological Activities

  • Antidepressant Effects : The compound's interaction with serotonin receptors indicates its potential use in treating depression. Studies have shown that similar compounds exhibit significant binding affinity to these receptors, leading to mood enhancement .
  • Anxiolytic Properties : The ability to modulate serotonin receptor activity suggests potential for reducing anxiety symptoms .
  • Analgesic and Anti-inflammatory Effects : Derivatives of this compound have demonstrated efficacy in pain management and inflammation reduction. This is particularly relevant in conditions where chronic pain is a symptom .

Comparative Analysis with Related Compounds

To understand its unique properties, it is essential to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dioneLacks dimethyl and piperidine groupsPotentially similar activity but less potent
8-(4-methylpiperidin-1-yl)-3-methylpurineSimilar piperidine substitutionAnticancer properties reported
8-(morpholinomethyl)-7-(3-methylphenyl)purineMorpholine instead of piperidineAntidepressant activity noted

This table highlights how specific substitutions enhance biological activity compared to other purine derivatives .

Case Studies

Several studies have focused on the pharmacological effects of this compound:

  • Study on Serotonin Receptor Binding :
    • Researchers evaluated the binding affinity of the compound to various serotonin receptors.
    • Results indicated that it exhibits high affinity for 5-HT1A and 5-HT2A receptors, supporting its potential as an antidepressant .
  • Analgesic Activity Assessment :
    • In vivo studies demonstrated that derivatives of this compound significantly reduced pain responses in animal models.
    • The anti-inflammatory effects were also noted through decreased levels of pro-inflammatory cytokines .

科学的研究の応用

Scientific Research Applications

The compound has been studied for its diverse applications in medicinal chemistry and pharmacology. Below are some notable areas of research:

Pharmacological Studies

Research indicates that this compound exhibits a range of biological activities that make it a candidate for therapeutic applications:

  • CNS Activity : The compound has demonstrated both stimulant and depressant effects on the central nervous system (CNS). Studies involving various derivatives have shown that modifications in the structure can lead to varying degrees of CNS stimulation or depression, making it useful for developing treatments for mood disorders .
  • Antidepressant Properties : Some derivatives of this compound have shown promise in animal models for antidepressant activity. The dual action of stimulating and depressing effects may be leveraged to create balanced treatments for depression .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes, which is crucial in drug development:

  • Phospholipase A2 Inhibition : Research has indicated that compounds similar to 1,3-dimethyl-8-[(3-methylpiperidin-1-yl)methyl]-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione can inhibit phospholipase A2 activity. This inhibition is significant as it relates to drug-induced phospholipidosis, a condition characterized by excessive accumulation of phospholipids in cells .

Anticancer Research

Preliminary studies suggest that this compound may possess anticancer properties:

  • Cell Proliferation Inhibition : In vitro studies have indicated that certain derivatives can inhibit the proliferation of cancer cells. The mechanisms involve interference with cell cycle progression and induction of apoptosis in tumor cells .

Case Studies

Several case studies have documented the applications of this compound in various research settings:

StudyFocusFindings
Study ACNS EffectsDemonstrated dual CNS activity in murine models; potential for antidepressant development.
Study BEnzyme ActivityIdentified inhibition of phospholipase A2; implications for drug safety profiles.
Study CAnticancer ActivityShowed reduced proliferation in cancer cell lines; further research warranted.

類似化合物との比較

Comparison with Structurally Similar Compounds

8-Biphenyl-1,3,7-trimethyl-8-(E)-styryl-3,7-dihydro-1H-purine-2,6-dione (Compound 20)

  • Structure : Features a styryl-biphenyl group at position 8 and trimethyl substitution.
  • Physical Properties :
    • Melting point: 230°C, higher than typical xanthines (e.g., theophylline: 270–274°C), suggesting altered crystallinity due to bulky substituents .
  • Spectroscopy :
    • 1H-NMR: N-methyl signals at δ 3.43–4.09 ppm; aromatic protons at δ 7.39–8.23 ppm, indicative of extended conjugation .
  • Key Difference : The styryl-biphenyl group increases molecular rigidity compared to the target compound’s flexible 3-methylpiperidinylmethyl chain.

7-(2-Hydroxy-3-phenoxypropyl)-3-methyl-8-(pyrrolidin-1-yl)-3,7-dihydro-1H-purine-2,6-dione

  • Structure: Pyrrolidinyl at position 8 and a hydroxy-phenoxypropyl group at position 7.
  • Functional Impact :
    • The hydroxy group improves water solubility, contrasting with the target’s lipophilic 3-phenylpropyl chain.
    • Pyrrolidinyl vs. methylpiperidinyl: The latter’s larger ring size and methyl group may enhance membrane permeability .

8-Nitro/Chloro-1,3-dimethyl-7-substituted Analogs

  • Structure: Nitro or chloro at position 8; aminoethyl at position 7.
  • Spectroscopy :
    • FTIR: C=O stretches at 1656–1697 cm⁻¹, consistent with xanthine cores. Aliphatic C-H stretches (2852–2968 cm⁻¹) indicate alkyl chain presence .

8-Thio/Hydrazine-1,3-dimethylxanthines

  • Structure : Thio or hydrazine at position 8; diverse substituents at position 7.
  • Drug-Likeness :
    • Computed logP values range from 1.8–3.2, suggesting moderate lipophilicity. Molecular weights (350–450 Da) align with Lipinski’s rules.
    • The target compound’s methylpiperidinylmethyl group likely increases logP (>3.5), favoring CNS penetration .

Data Table: Comparative Analysis

Parameter Target Compound Compound 20 8-Nitro Analog Pyrrolidinyl Analog
Position 7 Substituent 3-Phenylpropyl Trimethyl 2-[(4-Aryl amino)ethyl] 2-Hydroxy-3-phenoxypropyl
Position 8 Substituent (3-Methylpiperidin-1-yl)methyl Styryl-biphenyl Nitro/Chloro Pyrrolidin-1-yl
Melting Point (°C) Not reported 230 Not reported Not reported
logP (Predicted) ~3.8 (estimated) ~4.2 2.1–2.9 ~2.5
H-Bond Acceptors 6 5 7 6

Research Findings and Trends

  • Substituent Bulk : Bulky groups at position 8 (e.g., styryl-biphenyl in Compound 20) reduce solubility but enhance receptor binding specificity .
  • Basic Nitrogen Moieties : Methylpiperidinyl and pyrrolidinyl groups improve bioavailability via salt formation in acidic environments .
  • Electronic Effects: Electron-withdrawing groups (nitro, chloro) at position 8 decrease metabolic stability compared to alkylamino substituents .

Q & A

Basic: What synthetic methodologies are employed to synthesize derivatives of 1,3-dimethylpurine-2,6-dione, and how are their structures validated?

Answer:
The synthesis typically involves nucleophilic substitution at the 8-position of the purine core. For example, bromination at the 8-position followed by reaction with nucleophiles (e.g., thiols, amines) introduces functional groups. Subsequent alkylation at the 7-position (e.g., using 3-phenylpropyl halides) generates the final structure . Structural validation employs:

  • FTIR : Peaks at ~1697 cm⁻¹ (C=O stretching) and ~744 cm⁻¹ (C-Cl in intermediates) .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z = 169, 149) and fragmentation patterns confirm substituents .
  • NMR : ¹H/¹³C NMR resolves regiochemistry of substitutions (e.g., methylpiperidinyl vs. phenylpropyl groups) .

Advanced: How can computational tools like ChemAxon/Chemicalize.org enhance the design of purine-2,6-dione derivatives with improved drug-likeness?

Answer:
Virtual screening evaluates parameters such as:

  • Lipophilicity (LogP) : Optimized for membrane permeability.
  • Polar Surface Area (PSA) : Targeted ≤90 Ų for CNS penetration .
  • Molecular Weight : Kept <500 Da to adhere to Lipinski’s rules .
    Advanced workflows integrate docking studies (e.g., with adenosine receptors) to predict binding affinities. Discrepancies between computational predictions and experimental bioactivity require iterative synthesis and validation .

Basic: What spectroscopic and chromatographic techniques are critical for purity assessment of this compound?

Answer:

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254–280 nm) assess purity (>95%) .
  • TLC : Silica gel plates (chloroform:methanol = 9:1) monitor reaction progress .
  • Elemental Analysis : Confirms stoichiometry (e.g., C, H, N within ±0.4% of theoretical) .

Advanced: What strategies resolve contradictions between in silico predictions and in vitro bioactivity data for purine-2,6-dione analogs?

Answer:
Contradictions may arise from:

  • Solubility Issues : Poor aqueous solubility masks true activity. Use co-solvents (DMSO ≤1%) or prodrug strategies .
  • Metabolic Instability : LC-MS/MS identifies metabolites (e.g., demethylation at N3) .
  • Off-Target Effects : Broad-spectrum kinase panels or proteome-wide profiling (e.g., CETSA) validate selectivity .

Basic: How does the substitution pattern at the 7- and 8-positions influence the compound’s physicochemical properties?

Answer:

  • 7-Position (Alkyl/Aryl) : Hydrophobic groups (e.g., 3-phenylpropyl) increase LogP, enhancing lipid bilayer penetration .
  • 8-Position (Piperidinyl) : Basic nitrogen improves solubility via protonation at physiological pH. Methylation reduces metabolic oxidation .

Advanced: What methodological frameworks guide SAR studies for optimizing adenosine receptor antagonism in this scaffold?

Answer:

  • Step 1 : Synthesize analogs with varied substituents (e.g., piperidinyl vs. morpholinyl at the 8-position) .
  • Step 2 : Radioligand binding assays (³H-CCPA for A₁/A₃ receptors) quantify IC₅₀ values .
  • Step 3 : MD simulations (AMBER/CHARMM) correlate substituent flexibility with receptor residency time .

Basic: What safety protocols are recommended for handling brominated intermediates during synthesis?

Answer:

  • Bromine Quenching : Use sodium thiosulfate to neutralize excess Br₂ .
  • PPE : Nitrile gloves, goggles, and fume hoods mandatory due to lachrymatory and corrosive hazards .

Advanced: How can high-throughput screening (HTS) libraries like Merck’s Aryl Halide Informer Library accelerate derivative optimization?

Answer:

  • Reaction Scope : Screen 8-bromo intermediates against 18 drug-like nucleophiles (e.g., amines, thiols) to identify optimal substitution conditions .
  • Data Analysis : Compare yields and purities across reaction conditions (e.g., Pd catalysis vs. SNAr) to prioritize scalable routes .

Basic: What are the key challenges in scaling up the synthesis of this compound for preclinical studies?

Answer:

  • Intermediate Stability : 8-Bromo derivatives degrade under prolonged heating; use low-temperature (<40°C) reactions .
  • Purification : Silica gel chromatography is labor-intensive; switch to preparative HPLC for >10 g batches .

Advanced: How can metabolomic profiling identify off-target effects or prodrug activation pathways?

Answer:

  • Untargeted Metabolomics : UPLC-QTOF-MS detects unexpected metabolites (e.g., hydroxylation at the phenylpropyl chain) .
  • Isotope Tracing : ¹³C-labeled compounds track metabolic fate in hepatocyte models .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。